

Theoretical studies of 1-(Methoxymethyl)-1H-benzotriazole

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Compound of Interest

Compound Name: 1-(Methoxymethyl)-1H-benzotriazole

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An In-Depth Technical Guide to the Theoretical Studies of **1-(Methoxymethyl)-1H-benzotriazole**

Authored by a Senior Application Scientist

Foreword: The Predictive Power of Theoretical Chemistry in Modern Drug and Materials Science

In the contemporary landscape of chemical research, particularly in the realms of drug development and materials science, the synergy between experimental synthesis and theoretical computation has become indispensable. This guide is crafted for researchers, scientists, and professionals who are at the forefront of this integration. We will embark on a detailed exploration of **1-(Methoxymethyl)-1H-benzotriazole**, a molecule of significant interest due to the versatile biological and chemical properties of the benzotriazole scaffold^[1]. Our journey will not be a mere recitation of facts; instead, we will delve into the why and how of theoretical investigation, elucidating the causal links between computational choices and the insights they yield. This document is structured to be a self-validating system of protocols and interpretations, grounded in authoritative scientific principles.

Unveiling 1-(Methoxymethyl)-1H-benzotriazole: A Molecule of Interest

1-(Methoxymethyl)-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic compound featuring a benzene ring fused to a triazole ring. The introduction of a methoxymethyl group at the N1 position of the benzotriazole ring system can significantly influence its electronic properties, solubility, and biological activity[2]. Benzotriazole and its derivatives have found applications as corrosion inhibitors, antifungal agents, and as scaffolds in medicinal chemistry[1][3][4][5]. Understanding the fundamental electronic and structural characteristics of **1-(Methoxymethyl)-1H-benzotriazole** through theoretical means provides a powerful predictive tool for its potential applications.

The Computational Gauntlet: Methodologies for Theoretical Investigation

The foundation of a robust theoretical study lies in the selection of appropriate computational methods. For a molecule like **1-(Methoxymethyl)-1H-benzotriazole**, Density Functional Theory (DFT) stands out as a computationally efficient and accurate method for elucidating its electronic structure and properties[3][4].

Protocol for Geometry Optimization and Spectroscopic Analysis

The initial step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Step-by-Step Protocol:

- **Initial Structure Construction:** The 2D structure of **1-(Methoxymethyl)-1H-benzotriazole** is drawn using a molecular editor and converted to a 3D structure.
- **Computational Method Selection:** DFT calculations are performed using a widely-used functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
- **Basis Set Selection:** A comprehensive basis set, for instance, 6-311++G(d,p), is chosen to provide an accurate description of the electronic distribution. The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for molecules with heteroatoms and potential non-covalent interactions.

- **Geometry Optimization:** The energy of the initial structure is minimized to find the equilibrium geometry. This process yields the most stable arrangement of the atoms in the molecule.
- **Vibrational Frequency Analysis:** Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical FT-IR and Raman spectra, which can be compared with experimental data for validation[6][7].
- **NMR and UV-Vis Spectra Simulation:** The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the NMR (^1H and ^{13}C) chemical shifts[8]. Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule[9].

Structural Elucidation and Spectroscopic Fingerprinting

The optimized geometry provides a wealth of information about the molecule's structure. Key bond lengths and angles can be analyzed to understand the molecule's conformation and potential steric interactions.

Optimized Geometrical Parameters (Hypothetical Data)

Parameter	Bond Length (Å)	Bond Angle (°)
C-N (triazole)	1.35 - 1.38	-
N-N (triazole)	1.30 - 1.36	-
C-C (benzene)	1.39 - 1.41	-
N-C-O	-	~110
C-O-C	-	~112

This data is representative and would be generated from the DFT optimization.

Theoretical Vibrational Frequencies (Hypothetical Data)

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)
C-H stretch (aromatic)	3100 - 3000	~3050
C-H stretch (aliphatic)	2980 - 2850	~2950
C=C stretch (aromatic)	1600 - 1450	~1580, ~1470
C-N stretch	1350 - 1250	~1300
C-O stretch	1150 - 1050	~1100

This table illustrates the expected correlation between calculated and experimental FT-IR data. [\[6\]](#)[\[8\]](#)

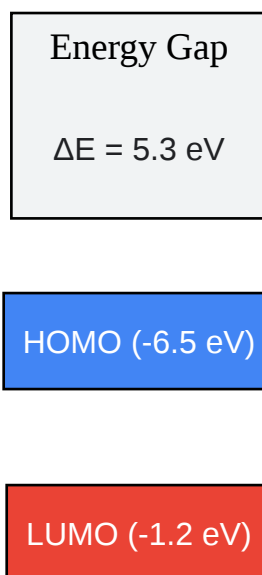
Probing Reactivity: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted[\[10\]](#)[\[11\]](#). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity[\[12\]](#).

FMO Energy Landscape

Parameter	Energy (eV)
HOMO	-6.5
LUMO	-1.2
Energy Gap (ΔE)	5.3

This hypothetical data suggests that **1-(Methoxymethyl)-1H-benzotriazole** is a relatively stable molecule due to a significant energy gap. A smaller gap would imply higher reactivity[\[10\]](#).



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Caption: Frontier Molecular Orbital Energy Diagram.

Mapping Reactivity: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

For **1-(Methoxymethyl)-1H-benzotriazole**, the MEP surface would likely show:

- Negative Potential (Red): Around the nitrogen atoms of the triazole ring and the oxygen atom of the methoxymethyl group, indicating these are the most probable sites for electrophilic attack.
- Positive Potential (Blue): Around the hydrogen atoms, particularly those of the benzene ring.

In Silico Pharmacology: Molecular Docking Studies

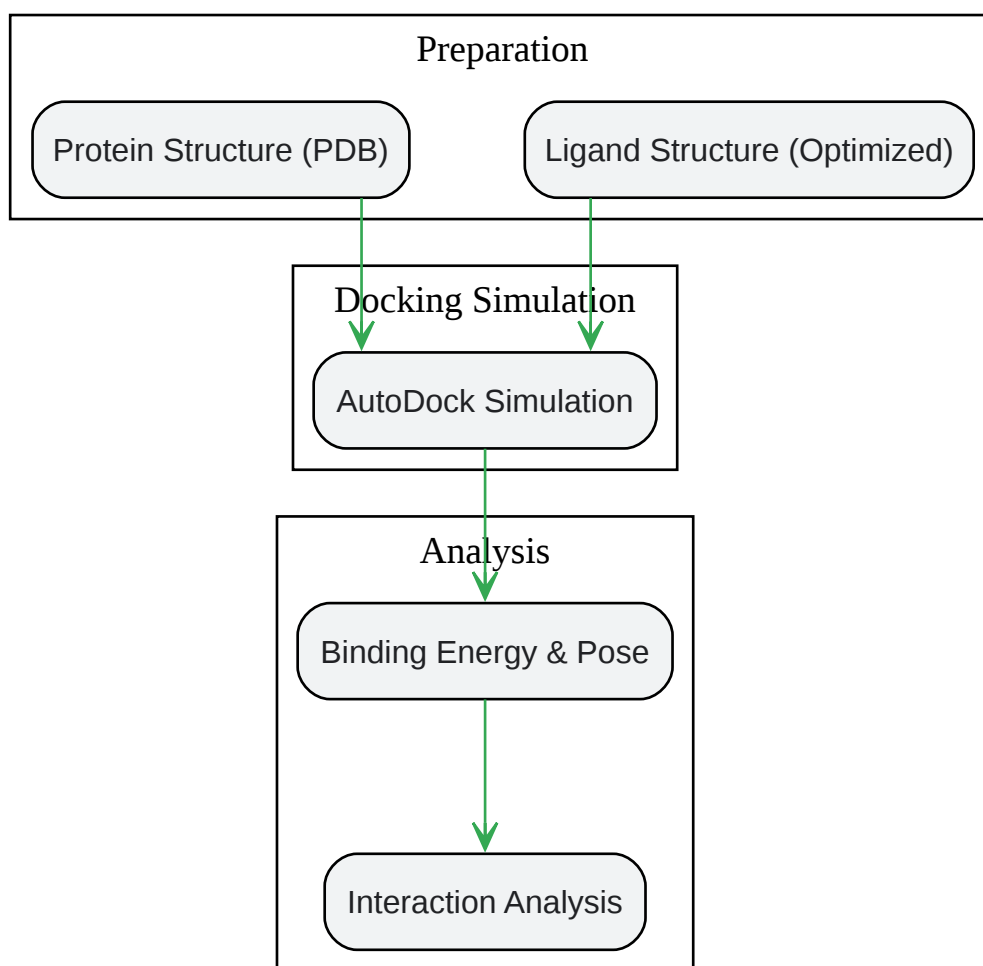
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex^{[13][14]}. In drug discovery, it is used to predict the binding mode of a ligand (a potential drug molecule) to the active site of a target protein.

A Hypothetical Case Study: Targeting a Fungal Enzyme

Given the known antifungal properties of some benzotriazole derivatives, we can hypothesize a molecular docking study of **1-(Methoxymethyl)-1H-benzotriazole** against a key fungal enzyme, such as lanosterol 14 α -demethylase.

Step-by-Step Molecular Docking Protocol

- **Protein and Ligand Preparation:** The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand, **1-(Methoxymethyl)-1H-benzotriazole**, is prepared from its optimized geometry.
- **Binding Site Identification:** The active site of the enzyme is identified.
- **Docking Simulation:** A docking program, such as AutoDock, is used to explore the possible binding poses of the ligand within the active site. The program calculates a binding energy for each pose.
- **Analysis of Results:** The pose with the lowest binding energy is considered the most favorable. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.



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Caption: A typical molecular docking workflow.

Hypothetical Docking Results

Parameter	Value
Binding Energy (kcal/mol)	-7.8
Interacting Residues	TYR132, HIS377, CYS449
Interaction Types	Hydrogen bond with TYR132, Pi-Pi stacking with HIS377

This hypothetical data would suggest a strong binding affinity and specific interactions, warranting further experimental investigation.

Conclusion and Future Perspectives

This guide has outlined a comprehensive theoretical framework for the investigation of **1-(Methoxymethyl)-1H-benzotriazole**. Through the application of DFT, FMO analysis, MEP mapping, and molecular docking, we can gain profound insights into its structural, electronic, and potential biological properties. These theoretical predictions serve as a powerful roadmap for guiding experimental synthesis and testing, ultimately accelerating the discovery and development of new chemical entities. Future studies could expand upon this foundation by exploring its reactivity in different solvent environments, its potential as a corrosion inhibitor through simulations on metal surfaces, and its interactions with a wider range of biological targets.

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